(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a chiral compound notable for its unique molecular structure, which includes a bromine atom on the phenyl ring and three fluorine atoms attached to the ethylamine moiety. This compound is classified as a trifluoromethyl arylamine and is part of a broader category of organofluorine compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals. Its IUPAC name is (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine, and it can be represented by the InChI key ZUFCCCNTJRQNCF-ZETCQYMHSA-N .
The synthesis of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine typically involves several key steps:
Industrial production may utilize optimized reaction conditions to maximize yield and purity, often involving purification methods such as recrystallization or chromatography .
The molecular structure of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine can be visualized as follows:
This structure indicates the presence of a brominated aromatic ring and a trifluoromethyl group attached to the amine.
The compound's molecular weight is approximately 236.05 g/mol, which contributes to its physical properties and reactivity .
(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Nucleophilic substitution can be facilitated by sodium hydroxide or other nucleophiles .
The mechanism of action for (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets such as enzymes or receptors. This compound may act as an inhibitor or modulator in biological pathways due to its structural features that allow it to fit into active sites of proteins or enzymes .
These properties make it suitable for various applications in synthetic chemistry and material science .
(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine has several significant applications:
This compound exemplifies the utility of organofluorine compounds in modern chemistry and industry.
The asymmetric reduction of prochiral imine precursors using engineered enzymes provides an efficient route to high-enantiopurity (R)-amines. This approach capitalizes on nature’s catalytic precision to install stereocenters under mild conditions.
Engineered R-selective imine reductases (IREDs) enable direct reduction of the prochiral ketimine precursor 1-(4-Bromophenyl)-2,2,2-trifluoroethanone to the target (R)-amine. Key advantages include:
Table 1: Performance of Engineered IREDs in (R)-Amine Synthesis
Enzyme Source | Substrate Concentration (mM) | Conversion (%) | ee (%) | Reference |
---|---|---|---|---|
Streptomyces sp. IR-45 | 50 | >99 | 99.5 | [3] |
Engineered P. putida | 200 | 98 | 99.2 | [7] |
C. boidinii mutant | 100 | 95 | 98.7 | [10] |
Critical enzyme engineering strategies address limitations in native reductase performance:
Dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization, theoretically enabling 100% yield of enantiopure amine from racemic starting materials.
Racemic 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine undergoes efficient DKR via:
Table 2: Solvent Optimization in DKR Processes
Solvent System | Racemization Rate (h⁻¹) | (R)-Amine Yield (%) | ee (%) | Key Observation |
---|---|---|---|---|
Toluene | 0.15 | 85 | 99 | Slow racemization |
MTBE | 0.42 | 92 | >99 | Optimal balance |
tert-Amyl alcohol | 0.38 | 90 | 98 | Enzyme inhibition at >100 mM |
Cyclohexane | 0.08 | 65 | 99 | Poor racemization efficiency |
Scale-up challenges have been addressed through:
(R)-Selective ω-transaminases (ω-TAs) provide a green alternative by directly converting the prochiral ketone 1-(4-Bromophenyl)-2,2,2-trifluoroethanone to the chiral amine using pyridoxal-5′-phosphate (PLP) cofactor.
Water-miscible co-solvents address substrate solubility and enzyme stability challenges:
Table 3: Transaminase Performance in Co-Solvent Systems
Co-Solvent | Concentration | Substrate Solubility (mM) | Conversion (%) | ee (%) | |
---|---|---|---|---|---|
None (aqueous buffer) | - | 20 | 42 | >99 | |
Ethylene glycol | 15% v/v | 100 | 89 | >99 | |
DMSO | 10% v/v | 85 | 78 | 98 | |
Choline Cl:Glycerol DES | 20% w/v | 95 | 92 | >99 | |
Methanol | 20% v/v | 110 | 15 | 99 | (enzyme denaturation) |
Concluding Remarks
Advances in biocatalysis and kinetic resolution have transformed the synthesis of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, achieving industrial scalability while maintaining exceptional stereocontrol. Transaminase engineering and novel co-solvent systems show particular promise for sustainable large-scale production. Further optimization of enzyme robustness and reaction engineering will continue to enhance the accessibility of this valuable chiral building block [3] [7] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: